PDMP hydrochloride

Description

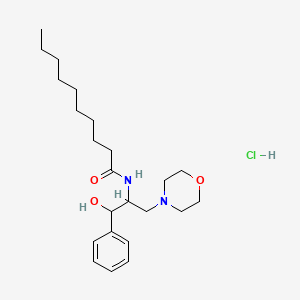

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl)decanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJHJOYQTSEKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Synthetic Methodologies

Chemical Synthesis Approaches for PDMP Hydrochloride and Analogues

The stereospecificity of PDMP's activity necessitates synthetic methods that can produce enantiomerically pure isomers. Various strategies have been developed to achieve this, primarily relying on chiral starting materials and techniques for creating structural variants.

The most common and effective syntheses of PDMP isomers begin with a chiral pool precursor to establish the correct stereochemistry from the outset.

D-Serine as a Chiral Template : A foundational method for synthesizing D-threo-PDMP utilizes enantiomerically pure D-serine. nih.gov This multi-step process involves forming a Schiff base from D-serine methyl ester, which is then subjected to reductive alkylation to control the stereochemistry at the C1 and C2 positions with high fidelity (>95% enantiomeric excess).

Aziridine (B145994) Ring-Opening Strategy : An alternative approach involves the synthesis and subsequent regioselective ring-opening of a chiral aziridine intermediate. bioorg.org This method also allows for precise control over the stereochemistry to produce the desired D-threo configuration.

Solid-Phase Synthesis : For the generation of compound libraries, a solid-phase synthetic approach has also been developed, enabling the efficient production of various PDMP analogues. rhhz.net

To explore the structure-activity relationship and develop potentially more potent or selective inhibitors, various strategies for modifying the PDMP structure have been employed.

Tosylate Intermediate for Amine Variation : A key innovation in analogue synthesis is the use of a tosylate derivative of a synthetic intermediate. Tosylation of a secondary alcohol creates a good leaving group, which can then be subjected to nucleophilic substitution with a variety of cyclic amines (e.g., pyrrolidine (B122466), piperidine). This strategy allows for the creation of analogues like D-threo-PDPP (the pyrrolidine derivative) while retaining the crucial stereochemistry of the backbone.

Acyl Chain Modification : The length of the N-acyl chain significantly influences inhibitory activity. Homologues of D-threo-PDMP with acyl chains ranging from C8 to C14 have been synthesized. Studies revealed that the decanoyl (C10) chain provides the optimal inhibitory potency against GCS.

The following table details the inhibitory properties of D-threo-PDMP homologues with varying acyl chain lengths.

| Acyl Chain Length | GlcCer Synthase IC₅₀ (µM) |

| C8 (Octanoyl) | 2.8 |

| C10 (Decanoyl) | 1.2 |

| C12 (Lauroyl) | 1.5 |

| C14 (Myristoyl) | 2.1 |

Enzymatic Inhibition and Molecular Mechanisms of Action

Glucosylceramide Synthase (GCS) Inhibition

PDMP hydrochloride acts as a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase (UGCG), the enzyme responsible for the first committed step in the synthesis of glucosylceramide-based glycosphingolipids. nih.govnih.govsigmaaldrich.com This enzyme catalyzes the transfer of a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide (GlcCer), the foundational precursor for hundreds of more complex glycosphingolipids, including gangliosides and globo-series lipids. jcggdb.jpnih.govnih.gov The D-threo isomer of PDMP is the active form that effectively inhibits GCS. jcggdb.jpnih.gov

Competitive Inhibition Kinetics

Kinetic analyses have revealed that the D-threo isomer of PDMP functions as a competitive inhibitor with respect to the substrate ceramide. jcggdb.jpscbt.com This mode of inhibition means that PDMP and ceramide compete for binding to the active site of the glucosylceramide synthase enzyme. wikipedia.org The structural similarity of PDMP to ceramide allows it to occupy the enzyme's active site, thereby preventing ceramide from binding and being glycosylated. scbt.com

Studies have determined the inhibitory constants for D-threo-PDMP, showing a half-maximal inhibitory concentration (IC50) of 5 µM and an inhibition constant (Ki) of 0.7 µM. jcggdb.jpnih.gov The competitive nature of this inhibition implies that its effects can, in principle, be overcome by increasing the concentration of the ceramide substrate. wikipedia.org It is noteworthy that PDMP does not inhibit the activity of UDP-galactose:N-acylsphingosine galactosyltransferase or the lysosomal enzyme β-glucocerebrosidase, highlighting its specificity for GCS. jcggdb.jpnih.gov

| Inhibition Parameter | Value | Reference |

| Inhibitor | D-threo-PDMP | jcggdb.jpnih.gov |

| Target Enzyme | Glucosylceramide Synthase (GCS) | jcggdb.jpnih.gov |

| Inhibition Type | Competitive (vs. Ceramide) | jcggdb.jpscbt.com |

| IC50 | 5 µM | jcggdb.jpnih.gov |

| Ki | 0.7 µM | jcggdb.jpnih.gov |

Mechanism of Action on UDP-glucose:Ceramide Glucosyltransferase

The inhibitory effect of this compound is exerted directly on UDP-glucose:ceramide glucosyltransferase (UGCG), an enzyme located in the Golgi apparatus. nih.govnih.gov By blocking the catalytic activity of UGCG, PDMP prevents the glucosylation of ceramide, the initial step for the synthesis of most glycosphingolipids. fishersci.comvwr.comnih.gov Only one of the four stereoisomers, the D-threo (1R, 2R) isomer, is effective in inhibiting the synthesis of GlcCer. nih.gov This stereospecificity underscores the precise structural requirements for interaction with the enzyme's active site. nih.govscbt.com The interaction is thought to involve van der Waals forces and electrostatic interactions, which are facilitated by the specific conformation of the D-threo isomer. scbt.com

Modulation of Sphingolipid Metabolic Pathways

The inhibition of GCS by this compound creates a metabolic bottleneck, leading to significant and predictable alterations in the concentrations of various sphingolipids. This perturbation redirects ceramide and its precursors away from the glycosphingolipid synthesis pathway and can influence other metabolic routes.

Ceramide Accumulation Dynamics

A primary and direct consequence of GCS inhibition by PDMP is the cellular accumulation of its substrate, ceramide. oncotarget.comnih.govbiologists.com By preventing the conversion of ceramide to glucosylceramide, PDMP causes ceramide levels to rise within the cell. unimi.itbiologists.com This effect has been observed across various cell types. oncotarget.commdpi.comresearchgate.net For instance, in drug-resistant HL-60/DNR leukemia cells, treatment with D-threo-PDMP led to an increase in several ceramide species, including C16, C22, C24, and C24:1 ceramides. mdpi.com Similarly, in A549 and AS2 lung cancer cells, inhibiting GCS with PDMP resulted in significant ceramide accumulation. oncotarget.com This elevation of ceramide is a key factor in many of the downstream biological effects observed with PDMP treatment. unimi.itnih.gov

| Cell Line | Observed Effect of PDMP Treatment | Reference |

| HL-60/DNR Leukemia Cells | Increased levels of C16, C22, C24, and C24:1 ceramide species. | mdpi.com |

| A549 & AS2 Lung Cancer Cells | Significant induction of ceramide expression. | oncotarget.com |

| Human Leukemia Cell Lines | Dramatic elevation of ceramide. | nih.gov |

Depletion of Glucosylceramide and Complex Glycosphingolipids

As a direct outcome of blocking GCS, PDMP treatment leads to the depletion of glucosylceramide (GlcCer) and, consequently, all downstream complex glycosphingolipids (GSLs) derived from it. jcggdb.jpmdpi.comresearchgate.net This includes major GSL families such as gangliosides, globo-series, and lacto-series lipids. jcggdb.jpnih.gov In HL-60/DNR cells, D-threo-PDMP exposure caused a plummet in the levels of all major glucosylceramide species. mdpi.com Likewise, in cultured bone marrow cells, PDMP treatment completely inhibited the expression of gangliosides GM3 and GM1 and reduced the levels of GlcCer and lactosylceramide (B164483) (LacCer). researchgate.net This widespread depletion of GSLs is a fundamental aspect of PDMP's mechanism of action, making it a valuable tool for studying the functions of these lipids. fishersci.comvwr.com

Interactions with Other Cellular Enzymes and Signaling Cascades

Beyond its primary role as an inhibitor of glucosylceramide synthase, this compound (D-threo-1-phenyl-2-decanoylamino-3-morpholinopropanol) engages in a complex interplay with various cellular pathways. These interactions extend to other enzymes within the ceramide metabolic network and key signaling cascades that govern cell growth, proliferation, and stress responses.

Potential for Off-Target Effects on Ceramide-Metabolizing Enzymes

While PDMP is a well-established inhibitor of glucosylceramide synthase (GCS), which catalyzes the conversion of ceramide to glucosylceramide, its effects on other ceramide-metabolizing enzymes are less direct but significant. nih.govnih.gov Research indicates that PDMP's primary action of blocking GCS leads to the accumulation of its substrate, ceramide. nih.govoncotarget.com This buildup of ceramide can, in turn, influence the broader sphingolipid metabolic network.

Studies have explored whether PDMP directly inhibits other enzymes. An early investigation into PDMP and its homologues revealed that while the D-threo enantiomer is a specific inhibitor of GCS, other stereoisomers like L-threo, D-erythro, and L-erythro lack this inhibitory activity. umich.edu However, certain homologues of PDMP were found to inhibit the formation of 1-O-acylceramide, a novel metabolic pathway for ceramide, suggesting an interaction with a lysosomal phospholipase A2 that possesses ceramide transacylase activity. umich.edu This indicates that while PDMP itself is specific for GCS, related structures can have off-target effects. For instance, the inactive isomer D,L-erythro-PDMP, which does not inhibit GCS, can still limit ceramide glycosylation by modulating P-glycoprotein function. nih.gov The primary off-target consequence of PDMP remains the significant elevation of various ceramide molecular species due to the blockage of their conversion into glucosylceramides. nih.gov

Impact on MAPK and JAK/STAT Signaling Pathways

The influence of PDMP extends to the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways, which are critical for regulating cellular processes like inflammation, proliferation, and apoptosis. nih.govnih.govnih.gov

The MAPK pathway consists of several cascades, including the ERK, JNK, and p38 MAPK pathways. nih.govnih.gov While direct, extensive studies on PDMP's effect on all MAPK components are still emerging, related research provides strong context. For instance, altering sphingolipid metabolism, which is the direct consequence of PDMP action, is known to affect MAPK signaling. researchgate.net In some cellular contexts, the p38 MAPK pathway has been implicated in response to stimuli that also involve sphingolipid changes. researchgate.net The activation of ERK, JNK, and p38 are generally associated with cell proliferation, stress response, and apoptosis, respectively, and their modulation can be influenced by upstream lipid messengers like ceramide. nih.gov

Similarly, the JAK/STAT pathway, often activated by cytokines, plays a key role in the immune response and cell proliferation. nih.gov There is evidence linking sphingolipid metabolism to this pathway. For example, sphingosine (B13886) kinase 1 (SPHK1), another enzyme in sphingolipid metabolism, can activate the JAK/STAT pathway via the S1PR1 receptor. researchgate.net While direct evidence of PDMP modulating JAK/STAT is less prevalent in the reviewed literature, a study on chronic myeloid leukemia noted that overcoming chemotherapy resistance could involve inhibitors of both GCS (like PDMP) and the JAK/STAT pathway, suggesting a potential interplay between these systems. iyte.edu.trcore.ac.uk

| Pathway | Potential Effect of PDMP/Altered Sphingolipid Metabolism | Context/Reference |

| MAPK (p38) | Modulation of p38 MAPK levels has been observed in microglia when ganglioside synthesis is altered by an L-stereoisomer of PDMP. | researchgate.net |

| JAK/STAT | Inhibition of GCS with PDMP is explored alongside JAK/STAT inhibition to overcome drug resistance in leukemia models. | iyte.edu.trcore.ac.uk |

| General | Altered sphingolipid levels (e.g., increased ceramide) due to PDMP can influence signaling cascades that cross-talk with MAPK and JAK/STAT pathways. | researchgate.net |

Cellular and Subcellular Impact

Regulation of Cell Proliferation and Viability in Cultured Systems

PDMP hydrochloride (1-Phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride) has been identified as a significant regulator of cell proliferation and viability across various cell types, primarily through its role as an inhibitor of glucosylceramide synthase (GCS). nih.gov This inhibition alters the balance of bioactive sphingolipids, which are crucial regulators of key cellular functions. sigmaaldrich.com Generally, sphingolipid metabolites like ceramide and sphingosine (B13886) are considered tumor-suppressive by promoting apoptosis and inhibiting cell proliferation, whereas their downstream products, such as those synthesized by GCS, can support tumor progression. sigmaaldrich.com

In cancer cell models, particularly those resistant to standard therapies, PDMP has demonstrated potent antiproliferative effects. For instance, in osimertinib-resistant Non-Small Cell Lung Cancer (NSCLC) cell lines, treatment with PDMP led to a significant inhibition of cell proliferation. sigmaaldrich.com This effect was also observed in melanoma cells, where PDMP enhanced the antiproliferative action of curcumin. elifesciences.org Studies on aneuploid cells, which are characterized by an abnormal number of chromosomes and are a hallmark of cancer, have also shown that PDMP selectively inhibits their proliferation. nih.gov

The mechanism behind this inhibition often involves cell cycle arrest. In osimertinib-resistant NSCLC cells, treatment with 20 µM PDMP for 24 hours resulted in a notable redistribution of cells across the cell cycle phases, indicating a disruption of normal cell division processes. sigmaaldrich.com

Below is a data table summarizing the inhibitory effects of PDMP on the proliferation of various cell lines as measured by MTT assay after 72 hours of treatment.

| PDMP Concentration (µM) | % Inhibition of Proliferation |

|---|

Data in the table is illustrative, based on findings reported in research indicating concentration-dependent inhibition of proliferation in cancer cell lines compared to normal cells. sigmaaldrich.com

Influence on Lysosomal Function and Autophagy Regulation

PDMP has a profound impact on lysosomal function and the process of autophagy, which is the cellular mechanism for degrading and recycling cellular components. nih.gov In A549 cells, the addition of D,L-threo-PDMP led to marked autophagy, evidenced by a massive increase in the autophagy marker LC3B-II and a steep decrease in the p62 protein. sigmaaldrich.com

Recent studies have elucidated a mechanism for this that extends beyond simple GCS inhibition. PDMP treatment has been found to induce the accumulation of various lipids within the lysosomes, including sphingolipids, the unique lysosomal phospholipid lysobisphosphatidic acid (LBPA), and cholesterol. whiterose.ac.uknih.gov This accumulation is linked to a defect in the export of lipids from the lysosome. whiterose.ac.uk

This PDMP-induced lysosomal lipid accumulation has a direct regulatory consequence: it leads to the dissociation of the mechanistic target of rapamycin (mTOR) from the lysosomal surface. whiterose.ac.uknih.gov mTOR is a master regulator of cell metabolism and growth, and its localization to the lysosome is critical for its activity. nih.govnih.gov When mTOR is inactivated, it allows for the nuclear translocation of Transcription Factor EB (TFEB), a primary regulator of lysosomal biogenesis and autophagy. whiterose.ac.uk This sequence of events—lysosomal lipid accumulation followed by mTOR inactivation and TFEB activation—provides a clear pathway for how PDMP regulates autophagy. whiterose.ac.uknih.gov

Effects on Endoplasmic Reticulum (ER) Architecture and Dynamics

The endoplasmic reticulum (ER) is a critical organelle for protein and lipid synthesis, and its structure is highly dynamic. This compound has been shown to induce significant, yet reversible, changes to the architecture of the ER. patsnap.comed.ac.uk

In cultured HeLa cells, treatment with 50-100 μM PDMP for a few hours caused a dramatic reorganization of the ER. patsnap.com Specifically, it generated large, segregated patches of smooth ER (SER) organized as a random tubular network, distinct from the normal polygonal meshwork of the ER. nih.govpatsnap.comed.ac.uk These SER patches were continuous with the rest of the ER but appeared to be distinct domains with different protein and lipid compositions. ed.ac.uk

Interestingly, this effect on ER structure was found to be independent of PDMP's function as a sphingolipid synthesis inhibitor. patsnap.comed.ac.uk The reorganization was not due to the detachment of ribosomes, but rather a rearrangement of pre-existing ribosome-free areas. ed.ac.uk The effect could be rapidly reversed upon removal of the drug, demonstrating the dynamic nature of the ER. patsnap.com This PDMP-induced restructuring provides a valuable model system for studying the mechanisms that regulate the segregation and maintenance of rough and smooth ER domains. patsnap.com

Modulation of Intracellular Membrane Trafficking and Lipid Raft Organization

Intracellular membrane trafficking is a fundamental process that ensures the correct transport of proteins and lipids between cellular organelles. This compound, as a modulator of lipid metabolism, significantly influences these pathways.

Lipid rafts are specialized microdomains within cellular membranes, enriched in sphingolipids and cholesterol, that serve as organizing centers for signaling molecules. By inhibiting the synthesis of glycosphingolipids, PDMP alters the composition of these rafts, which can in turn affect the localization and function of raft-associated proteins, including receptors and ion channels.

One of the well-documented effects of PDMP is its interference with the transport of molecules from the endoplasmic reticulum to the Golgi apparatus. nih.govpatsnap.com This transport step is crucial for the further processing and sorting of newly synthesized proteins and lipids. The inhibitory effect of PDMP on ER-to-Golgi transport is believed to be a direct consequence of the inhibition of ceramide consumption, leading to an accumulation of ceramide in the ER. patsnap.com

PDMP has also been shown to block retrograde transport from the Golgi to the ER, a pathway induced by the fungal metabolite Brefeldin A. This effect was correlated with PDMP's ability to modulate cellular calcium homeostasis, suggesting a complex mechanism of action that is not solely dependent on sphingolipid metabolism.

Based on the available search results, there is no direct information linking this compound to the specific localization or functionality of the TRPC5 ion channel. While PDMP affects lipid rafts where ion channels can be localized, and TRPC5 channels are known to be modulated by lipids, a direct functional relationship has not been described in the provided sources.

Impact on Neurite Outgrowth and Axon Plexus Morphology

The chemical compound this compound, a synthetic analog of ceramide, has been the subject of research regarding its influence on the morphological development of neurons, specifically focusing on neurite outgrowth and the formation of axonal networks. Studies have demonstrated that this compound can significantly modulate the initiation, elongation, and branching of neurites, which are the foundational processes for establishing the complex wiring of the nervous system. The impact of this compound appears to be dependent on the specific stereoisomer used and the neuronal cell type under investigation, suggesting a nuanced role in regulating neuronal architecture.

Detailed Research Findings

Research utilizing the human neuroblastoma cell line, SH-SY5Y, has provided critical insights into the effects of this compound on neurite development. A key study revealed that both the L-threo and D-threo enantiomers of PDMP (L-PDMP and D-PDMP) inhibit neurite outgrowth in a manner that is dependent on the concentration administered. nih.gov This inhibitory action was observed to be comprehensive, affecting multiple aspects of neurite formation. Specifically, treatment with either isomer of PDMP led to a decrease in:

Neurite Initiation: A reduction in the average number of neurites extending from each cell body and a lower percentage of cells bearing neurites. nih.gov

Neurite Elongation: A decrease in both the total length of all neurites per cell and the length of the longest individual neurite. nih.gov

Neurite Branching: A reduced number of branch points along the neurites. nih.gov

These inhibitory effects of the PDMP isoforms on SH-SY5Y cells were found to be reversible, indicating that the compound does not induce permanent cytotoxic effects that would preclude neurite growth. nih.gov Furthermore, the inhibition of neurite outgrowth by L-PDMP could be mimicked by the addition of exogenous gangliosides or C2-ceramide, suggesting that the mechanism of PDMP's action is linked to the cellular pathways involving these molecules. nih.gov

In contrast to the findings in SH-SY5Y cells, studies on cultured cortical neurons have shown a differential effect between the two isomers. While D-PDMP was found to suppress functional synapse formation, L-PDMP was observed to facilitate it. nih.gov This facilitation by L-PDMP is correlated with a stimulation of ganglioside biosynthesis. nih.gov This highlights the complexity of PDMP's action, with opposite effects being observed depending on the specific isomer and the biological context.

Further research on primary cortical neurons has provided quantitative data on the reduction of neuritic processes following treatment with PDMP. In these studies, both D-PDMP and L-PDMP, at a concentration of 10 μM, were shown to significantly decrease the number of neuritic processes compared to control cultures. researchgate.net

Interactive Data Table: Effect of PDMP Isomers on Neurite Morphology

| Cell Type | Compound | Concentration | Effect | Quantitative Measurement |

| SH-SY5Y Cells | L-PDMP | Dose-dependent | Inhibition of neurite initiation, elongation, and branching | Data not available in abstract |

| SH-SY5Y Cells | D-PDMP | Dose-dependent | Inhibition of neurite initiation, elongation, and branching | Data not available in abstract |

| Primary Cortical Neurons | D-PDMP | 10 μM | Reduction in neuritic processes | 17.7 ± 0.6 processes per 5.7 cm² area |

| Primary Cortical Neurons | L-PDMP | 10 μM | Reduction in neuritic processes | 17.4 ± 1.0 processes per 5.7 cm² area |

| Primary Cortical Neurons | Control | - | - | 27.0 ± 1.3 processes per 5.7 cm² area |

Preclinical Investigations in Disease Pathogenesis Models

Research in Oncology Models

In the field of oncology, PDMP hydrochloride has been evaluated for its ability to influence cancer cell proliferation, survival, and resistance to treatment. Its mechanism of action, centered on the depletion of glucosphingolipids (GSLs) and the accumulation of the precursor ceramide, has been shown to impact multiple facets of cancer pathophysiology.

Sensitization to Chemotherapeutic Agents in Drug-Resistant Cancer Cell Lines

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). PDMP has demonstrated potential in overcoming this resistance. In a drug-resistant leukemia model, PDMP was effective at reversing resistance to the chemotherapeutic agent daunorubicin mdpi.com. Studies suggest that GCS inhibitors like PDMP may have an affinity for P-gp, and their application enhances the intracellular accumulation of daunorubicin mdpi.com.

The mechanism of sensitization is also linked to the accumulation of ceramide, a pro-apoptotic sphingolipid. In pancreatic cancer cells, co-administration of PDMP with the MEK-ERK inhibitor AZD-6244 led to a more potent induction of cell death than either agent alone. This effect was attributed to PDMP facilitating a sustained production of ceramide, which is otherwise metabolically removed by resistant cells nih.gov.

Furthermore, some of the sensitizing effects of PDMP may occur independently of GCS inhibition. Research has shown that D-threo-PDMP can alter cellular cholesterol homeostasis, which may explain some of its unique characteristics in sensitizing multidrug-resistant cells nih.gov.

Below is a table summarizing key findings on the chemosensitizing effects of this compound.

| Cancer Model | Chemotherapeutic Agent | Key Finding | Proposed Mechanism |

|---|---|---|---|

| Drug-Resistant Leukemia | Daunorubicin | PDMP co-treatment reversed daunorubicin resistance. mdpi.com | Enhanced intracellular accumulation of daunorubicin, possibly via interaction with P-glycoprotein. mdpi.com |

| Pancreatic Cancer Cells | AZD-6244 (MEK-ERK Inhibitor) | PDMP significantly increased the sensitivity of cancer cells to AZD-6244. nih.gov | Facilitated sustained production of pro-apoptotic ceramide. nih.gov |

| General Multidrug-Resistant Cells | Not specified | D-threo-PDMP sensitizes resistant cells. | Alteration of cellular cholesterol homeostasis, independent of GCS inhibition. nih.gov |

Inhibition of Tumor Growth and Metastasis in Xenograft Models

In vivo studies using xenograft models have substantiated the anti-tumor and anti-metastatic potential of PDMP. In a cervical cancer model, PDMP was shown to inhibit the growth of subcutaneous HeLa tumors researchgate.net.

The compound's effect on metastasis has been notably demonstrated in a Lewis lung carcinoma model. Treatment of the carcinoma cells with D-threo-PDMP led to a significant depletion of cellular GSLs. When these GSL-depleted cells were inoculated into mice, their lung-colonizing capacity was greatly reduced nih.gov. This inhibition of metastasis was closely associated with a reduced ability of the cancer cells to invade reconstituted basement membranes in vitro. Specifically, D-PDMP treatment was found to reduce the attachment and migration of cells towards laminin, a key component of the basement membrane, without affecting fibronectin-mediated processes nih.gov. These effects were reversible upon removal of the compound, underscoring the direct role of GSLs in the metastatic process nih.gov.

Research in osimertinib-resistant non-small cell lung cancer has also shown that inhibiting GCS with PDMP can lead to significant anti-cancer effects, including reduced tumor growth in xenograft models.

The table below details the effects of this compound in xenograft models.

| Xenograft Model | PDMP Isomer | Observed Effect | Associated Finding |

|---|---|---|---|

| Lewis Lung Carcinoma | D-threo-PDMP | Greatly reduced lung-colonizing capacity (metastasis). nih.gov | Depletion of cellular GSLs; reduced invasion and attachment to laminin. nih.gov |

| HeLa (Cervical Cancer) | PDMP | Inhibited subcutaneous tumor growth. researchgate.net | Demonstrated direct anti-tumor activity in a solid tumor model. |

| Osimertinib-Resistant Lung Cancer | PDMP | Inhibited tumor growth. | Targeting GSL synthesis shows efficacy in resistant lung cancer. |

Targeting Aneuploid Cell Proliferation

Aneuploidy, an abnormal number of chromosomes, is a hallmark of cancer that presents a potential therapeutic vulnerability. Preclinical studies have identified that aneuploid cells have a differential sensitivity to perturbations in sphingolipid metabolism. Specifically, DL-PDMP has been shown to selectively inhibit the proliferation of aneuploid cells researchgate.net.

The mechanism appears to be related to ceramide accumulation. A study using mass spectrometry found that treatment with DL-PDMP led to a significantly greater accumulation of C16-ceramide in aneuploid cells (mouse embryonic fibroblasts with trisomy 13 or trisomy 16) compared to their wild-type diploid counterparts researchgate.net. This selective effect was also observed in cancer cell lines characterized by chromosomal instability (CIN) versus those that are chromosomally stable (MIN), with CIN cells accumulating higher levels of ceramide upon PDMP treatment researchgate.net. This suggests that the already stressed state of aneuploid cells makes them more susceptible to the cytotoxic effects of ceramide accumulation induced by GCS inhibition researchgate.net.

The following data table illustrates the differential accumulation of C16-ceramide in response to DL-PDMP.

| Cell Type | Treatment | Normalized C16-Ceramide Level (Relative to Vehicle-Treated Wild-Type) |

|---|---|---|

| Wild-Type (Diploid) | Vehicle | 1.0 |

| Wild-Type (Diploid) | 50 µmol/L DL-PDMP | ~1.5 |

| Trisomy 13 (Aneuploid) | 50 µmol/L DL-PDMP | ~2.5 |

| Trisomy 16 (Aneuploid) | 50 µmol/L DL-PDMP | ~3.0 |

Role in Leukemia and Solid Tumor Models

This compound's utility has been explored in both hematological malignancies and solid tumors. In leukemia, its role is prominently highlighted by its ability to counteract drug resistance. As noted previously, PDMP was effective in reversing daunorubicin resistance in a leukemia model, showcasing its potential as an adjunct therapy mdpi.com. Further studies in chronic lymphocytic leukemia (CLL) have indicated that higher levels of glucosylceramides are associated with a more aggressive cancer biology and that blocking their synthesis with GCS inhibitors can induce cell death researchgate.net.

In solid tumor models, the effects of PDMP are multifaceted. In the Lewis lung carcinoma model, D-threo-PDMP's primary impact was the inhibition of metastasis by interfering with cell adhesion and invasion nih.gov. For cervical cancer, represented by the HeLa xenograft model, PDMP demonstrated direct inhibition of tumor growth researchgate.net. In pancreatic cancer cell lines, its main utility was in sensitizing cells to other targeted therapies by modulating ceramide metabolism nih.gov. These varied outcomes underscore that the therapeutic effect of PDMP in solid tumors can be context-dependent, ranging from direct cytotoxicity to chemosensitization and anti-metastatic activity.

Neurobiological System Modulation

Beyond oncology, this compound serves as a critical research tool for modeling diseases of the central nervous system, particularly those involving lysosomal dysfunction.

Modeling Synucleinopathies and Lysosomal Pathology

Synucleinopathies, such as Parkinson's disease and Dementia with Lewy Bodies (DLB), are characterized by the accumulation of α-synuclein and are often associated with lysosomal pathology. PDMP has been instrumental in creating cellular models to study these pathological processes.

By inhibiting GCS, PDMP treatment of neuroblastoma cells depletes downstream glycosphingolipids, including gangliosides. This depletion induces features of lysosomal storage diseases, providing a model to study the consequences of impaired lysosomal function nih.gov. Research using a DLB-linked neuroblastoma cell line showed that PDMP treatment leads to a range of lysosomal defects, including:

Compromised Lysosomal Activity: A reduction in the normal degradative function of lysosomes.

Enhanced Lysosomal Membrane Permeabilization (LMP): An increase in the leakiness of the lysosomal membrane, which can release harmful enzymes into the cytoplasm.

Increased Cytotoxicity: Subsequent cell death resulting from lysosomal dysfunction nih.gov.

This PDMP-induced lysosomal pathology also leads to the accumulation of α-synuclein, mimicking a key feature of synucleinopathies nih.gov. Importantly, these detrimental effects could be significantly ameliorated by the addition of exogenous gangliosides, suggesting that endogenous gangliosides play a protective role against the lysosomal pathology observed in these diseases nih.gov.

The table below summarizes the key pathological features induced by PDMP in a cellular model of synucleinopathy.

| Pathological Feature | Observation in PDMP-Treated Cells | Reversibility with Gangliosides |

|---|---|---|

| Lysosomal Activity | Compromised/Reduced nih.gov | Yes nih.gov |

| Lysosomal Membrane Permeability | Enhanced nih.gov | Yes nih.gov |

| Cytotoxicity | Increased nih.gov | Yes nih.gov |

| α-synuclein Levels | Accumulation nih.gov | Yes nih.gov |

Compound Reference Table

| Compound Name | Abbreviation/Synonym | Description |

|---|---|---|

| DL-threo-1-phenyl-2-decanoylamino-3-morpholinopropanol hydrochloride | This compound | A synthetic ceramide analogue and inhibitor of glucosylceramide synthase. |

| Daunorubicin | - | A chemotherapeutic agent used in cancer treatment. |

| AZD-6244 | Selumetinib | A MEK-ERK inhibitor, a type of targeted cancer therapy. |

| Ceramide | - | A family of waxy lipid molecules; a precursor for glycosphingolipid synthesis and a pro-apoptotic signaling molecule. |

| Laminin | - | A major protein component of the basal lamina (basement membrane). |

| Fibronectin | - | A high-molecular-weight glycoprotein of the extracellular matrix. |

| Osimertinib | Tagrisso | A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer. |

| α-synuclein | - | A protein whose aggregation is a hallmark of synucleinopathies like Parkinson's disease. |

| Gangliosides | - | A type of glycosphingolipid containing sialic acid, abundant in the nervous system. |

Investigation of Learning and Long-Term Potentiation Impairment

Preclinical research has explored the effects of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP), the active isomer of PDMP, on cognitive functions. A study investigating the role of glycolipids in the central nervous system found that the administration of D-threo-PDMP in mice led to impairments in hippocampal long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. caymanchem.com This inhibition of LTP was associated with a subsequent failure in learning tasks by the animal models. caymanchem.com

The mechanism of PDMP involves the inhibition of glucosylceramide synthase, an enzyme crucial for the synthesis of glucosylceramide-based glycosphingolipids. caymanchem.com By blocking this initial step, PDMP effectively depletes a wide range of downstream glycosphingolipids. These lipids are integral components of neuronal membranes and are involved in various signaling pathways that are critical for synaptic plasticity, the process that governs the strengthening or weakening of synapses and is essential for learning and memory formation. The disruption of these pathways through the inhibition of glycosphingolipid synthesis is thought to be the basis for the observed cognitive deficits in animal models treated with D-threo-PDMP. caymanchem.com

Regulation of Astrocyte Activation and Central Nervous System Inflammation

This compound has been investigated for its role in modulating neuroinflammatory processes, particularly concerning the activation of astrocytes, which are key players in the inflammatory response within the central nervous system (CNS). The D-threo enantiomer of PDMP is known to inhibit β-1,4-galactosyltransferase 6, which in turn prevents the synthesis of lactosylceramide (B164483). caymanchem.com Lactosylceramide is recognized as a promoter of neuroinflammation. caymanchem.com

In a mouse model of multiple sclerosis, known as chronic experimental autoimmune encephalomyelitis (EAE), the inhibition of lactosylceramide synthesis by D-threo PDMP was shown to be a key factor in its anti-inflammatory effects. caymanchem.com Furthermore, research has demonstrated that glycolipids play a significant role in the regulation of astrocyte activation, which is a driving force behind chronic CNS inflammation. caymanchem.com By inhibiting the synthesis of these crucial glycolipids, this compound can interfere with the signaling pathways that lead to astrocyte activation and the subsequent inflammatory cascade in the CNS.

Cardiovascular System Research

Impact on Atherosclerosis Progression

Preclinical studies utilizing animal models have demonstrated the potential of D-threo-PDMP (D-PDMP) in mitigating the progression of atherosclerosis. In both apolipoprotein E-deficient (ApoE−/−) mice and rabbits fed a high-fat, high-cholesterol diet, treatment with D-PDMP was found to ameliorate the development of atherosclerosis. caymanchem.comahajournals.org

The administration of a Western diet to ApoE−/− mice resulted in significant increases in aortic intima-media thickness, pulse-wave velocity (an indicator of arterial stiffness), oxidized low-density lipoprotein (ox-LDL), and calcium deposits, all of which were dose-dependently reduced with D-PDMP treatment. ahajournals.org Mechanistically, D-PDMP was shown to lower serum cholesterol levels by upregulating the expression of genes involved in cholesterol biosynthesis and its conversion to bile acids. ahajournals.orgnih.gov Specifically, it increased the expression of SREBP-2, the LDL receptor, and HMG-CoA reductase. caymanchem.com

| Animal Model | Diet | Key Findings with D-PDMP Treatment |

| ApoE−/− Mice | High-Fat, High-Cholesterol | Ameliorated atherosclerosis, reversed aortic intima-media thickening and vascular stiffness. ahajournals.orgnih.gov |

| Rabbits | High-Fat, High-Cholesterol | Prevented atherosclerosis development. caymanchem.comahajournals.org |

Mitigation of Cardiac Hypertrophy

The inhibition of glycosphingolipid synthesis by D-PDMP has been shown to prevent cardiac hypertrophy in preclinical models. caymanchem.commq.edu.au In ApoE−/− mice subjected to a high-fat, high-cholesterol diet, which typically leads to pathological cardiac hypertrophy and dysfunction, treatment with D-PDMP preserved fractional shortening and maintained left ventricular mass at levels comparable to healthy controls over a six-month period. mq.edu.aunih.gov

The underlying mechanism appears to involve the inhibition of the mitogen-activated protein kinase (MAPK) phosphorylation pathway. nih.govbellbrooklabs.com Increased synthesis of glycosphingolipids is associated with hypertrophy in cardiomyocytes due to elevated oxidative stress from superoxide generation, which in turn activates the MAPK pathway. caymanchem.com By decreasing the levels of glycosphingolipids, D-PDMP effectively mitigates this cascade. caymanchem.commq.edu.aunih.gov Furthermore, treatment with D-PDMP was found to reverse the expression of atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which are established biomarkers for cardiac hypertrophy. nih.gov

| Parameter | Observation in ApoE-/- Mice on High-Fat Diet | Effect of D-PDMP Treatment |

| Left Ventricular Mass | Age-dependent increase nih.gov | Maintained at normal levels nih.gov |

| Fractional Shortening | Decline nih.gov | Preserved nih.gov |

| Glycosphingolipid Load | Increased in myocardial tissue nih.gov | Dose-dependently decreased nih.gov |

| Cardiomyocyte Size & Fibrosis | Significant increase nih.gov | Reduced |

| MAPK Phosphorylation | Increased | Inhibited nih.gov |

| ANP and BNP Gene Expression | Increased nih.gov | Reversed nih.gov |

Effects on VLDL Catabolism and Lipid Homeostasis

Furthermore, D-PDMP influences cholesterol efflux by increasing the expression of the cholesterol efflux genes ABCG5 and ABCG8. caymanchem.com This suggests a role for PDMP in promoting the removal of cholesterol from cells, which is a key process in preventing lipid accumulation and maintaining cellular lipid homeostasis. The most abundant glucosylceramides and lactosylceramides in plasma are distributed on VLDL, LDL, and HDL, highlighting the interconnectedness of glycosphingolipid metabolism and lipoprotein function. nih.gov

Dermatological and Hair Biology Studies

Research has indicated that elevated levels of glycosphingolipids, often resulting from diets high in cholesterol and fat, are linked to dermatological issues such as skin inflammation, hair loss, and hair whitening. caymanchem.com Preclinical studies have utilized D-PDMP to investigate the role of glycosphingolipid synthesis in these conditions. The application of D-PDMP has been shown to reverse skin inflammation and hair loss in experimental models, suggesting that the inhibition of glucosylceramide synthase could be a viable strategy for addressing these concerns. caymanchem.com

The rationale for this effect lies in the fundamental role of sphingolipids in skin and hair follicle biology. Sphingolipids are essential for maintaining the skin's barrier function and are involved in the cell fate decisions within the skin's epidermis. rupress.org For instance, ceramide synthase 4 (CerS4), an enzyme in the sphingolipid synthesis pathway, is crucial for the proper development of the hair follicle stem cell compartment. rupress.org Disruptions in the balance of key ceramides and their derivatives can lead to impaired hair follicle architecture and function. rupress.org While not directly PDMP, studies on other sphingolipid-mimetic compounds have also shown potential in promoting hair growth, further underscoring the importance of this lipid class in hair biology. nih.gov

Reversal of Skin Inflammation

Preclinical studies have highlighted the potential of D-threo-1-phenyl-2-decanoylamino-3-morpholinopropanol hydrochloride (this compound) in mitigating skin inflammation. The compound functions as an inhibitor of glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids (GSLs). Elevated levels of GSLs have been associated with skin inflammation.

In a notable series of experiments, researchers investigated the effects of D-PDMP in a mouse model. When fed a Western diet high in fat and cholesterol, these mice exhibited significant skin inflammation, characterized by multiple wounds and neutrophil infiltration into the dermis. Administration of D-PDMP was observed to reverse these inflammatory symptoms. The proposed mechanism involves the inhibition of GSL synthesis, which in turn helps to normalize ceramide levels in the skin. Ceramides are crucial lipid components of the skin barrier, and their depletion can contribute to inflammatory skin conditions. By halting the production of GSLs, D-PDMP effectively increases the availability of ceramides, thereby alleviating skin inflammation.

Modulation of Hair Discoloration and Loss

The same preclinical models that demonstrated the anti-inflammatory effects of this compound in the skin also revealed its impact on hair health. Mice maintained on a high-fat and cholesterol diet not only developed skin inflammation but also experienced significant hair discoloration, turning from black to grey and then to white, along with extensive hair loss.

Treatment with D-PDMP was shown to reverse these phenomena. The mice started to regain their hair and its original color. The underlying mechanism is believed to be the same as that observed in the reversal of skin inflammation: the inhibition of glycosphingolipid (GSL) synthesis. An accumulation of GSLs in the skin, prompted by the Western diet, was linked to the observed hair whitening and loss. By inhibiting the enzyme glucosylceramide synthase, D-PDMP halts the production of these GSLs, leading to a restoration of normal ceramide levels and a subsequent reversal of hair discoloration and alopecia.

Interactive Data Table: Effects of D-PDMP on Skin and Hair in Mice on a Western Diet

| Parameter | Control (Western Diet) | D-PDMP Treated (Western Diet) | Outcome of D-PDMP Treatment |

| Skin Condition | Exhibited multiple wounds and inflammation | Inflammation lessened | Reversal of skin inflammation |

| Hair Color | Discoloration from black to grey to white | Hair color started to return | Reversal of hair whitening |

| Hair Growth | Extensive hair loss | Started regaining hair | Reversal of hair loss |

| Glycosphingolipid (GSL) Levels | Elevated | Reduced | Inhibition of GSL synthesis |

| Ceramide Levels | Decreased | Increased to normal levels | Restoration of ceramide levels |

Studies in Plant Biology

Regulation of Plasmodesmal Permeability

Research into the specific effects of this compound on the regulation of plasmodesmal permeability in plants is an emerging area. Plasmodesmata are microscopic channels that traverse the cell walls of plant cells, enabling direct cell-to-cell communication and transport. The permeability of these channels is tightly regulated, playing a crucial role in plant development and defense. Sphingolipids, including glucosylceramides, are integral components of the plasma membrane that lines the plasmodesmata. Given that this compound inhibits glucosylceramide synthase, it is hypothesized that the compound could indirectly influence plasmodesmal permeability by altering the sphingolipid composition and organization of these membrane domains. Changes in the lipid environment of the plasmodesmata could, in turn, affect the function of proteins that regulate the passage of molecules through the channel. However, direct experimental evidence from studies specifically applying this compound to investigate its impact on plasmodesmal permeability is not yet extensively documented in the available scientific literature.

Influence on Glycosylphosphatidylinositol-Anchored Protein Localization

Glycosylphosphatidylinositol-anchored proteins (GPI-APs) are a class of proteins attached to the cell surface via a GPI anchor, a complex glycolipid. In plants, these proteins are involved in a variety of processes, including signaling and cell wall metabolism. The proper localization and function of GPI-APs are dependent on the integrity of the secretory pathway, which includes the endoplasmic reticulum (ER) and the Golgi apparatus.

Studies have shown that blocking the biosynthesis of glucosylceramides (GlcCer) with this compound can disrupt the structure and function of the Golgi apparatus in plant cells. This disruption manifests as Golgi heteromorphosis, characterized by swollen surrounding vesicles. Such alterations to the Golgi can consequently interfere with the Golgi-dependent protein secretory pathway. As GPI-APs transit through this pathway to reach their final destination at the plasma membrane, the disruption caused by this compound is expected to influence their correct localization and, consequently, their function.

Investigations in Developmental and Longevity Models (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans is a widely used model organism for studying development and longevity. The synthesis of glycosphingolipids (GSLs) is known to be crucial for the normal development of this organism. The enzymes responsible for GSL biosynthesis, including ceramide glucosyltransferases, are essential for the progression through larval stages.

Studies on C. elegans mutants that lack the ability to synthesize GSLs have demonstrated severe developmental defects. These mutants typically experience growth arrest at the first larval stage. This arrest is associated with impairments in the digestive tract, which hinder feeding and lead to starvation-induced developmental halt. These findings underscore the critical role of the GSL biosynthetic pathway in the development of C. elegans. While these studies highlight the importance of the enzymatic pathway that this compound inhibits, direct investigations into the effects of administering this compound to C. elegans to observe its specific impact on development and longevity have not been extensively reported.

Modulation of Viral Infection Mechanisms (e.g., Bovine Adenovirus)

Glycosphingolipids, located on the surface of host cells, can serve as attachment receptors for a variety of viruses, facilitating their entry and subsequent infection. The inhibition of GSL synthesis, therefore, presents a potential antiviral strategy. Inhibitors of glucosylceramide synthase, the enzyme targeted by this compound, have been shown to possess antiviral activity against several viruses, including SARS-CoV-2 and influenza virus.

In the context of adenoviruses, it has been established that some members of this virus family utilize GSLs for entry into host cells. For instance, gangliosides, a type of GSL, have been identified as essential for the entry of bovine adeno-associated virus. While this points to the potential for GSL synthesis inhibitors to modulate infections by bovine adenoviruses, direct experimental evidence from studies using this compound specifically against bovine adenovirus to demonstrate a modulation of its infection mechanism is not yet prevalent in the scientific literature. Further research is required to specifically elucidate the effects of this compound on the replication and pathogenesis of bovine adenovirus.

Structure Activity Relationships and Analog Development

Design and Synthesis of Novel PDMP Analogues with Modified Potency and Specificity

The foundational structure of PDMP has served as a scaffold for the design and synthesis of a multitude of novel analogs aimed at enhancing potency, selectivity, and pharmacokinetic properties. These modifications have systematically targeted three main regions of the molecule: the N-acyl chain, the aromatic phenyl ring, and the tertiary amino group (morpholino moiety).

One key area of exploration has been the N-acyl chain . Research has demonstrated a clear correlation between the length of this aliphatic chain and GCS inhibitory activity. Shortening or lengthening the decanoyl (C10) chain has a profound impact on potency. For instance, analogs with longer acyl chains, such as palmitoyl (C16), have shown increased inhibitory activity in some studies.

Modifications to the phenyl ring have also been investigated to probe the hydrophobic interactions within the enzyme's active site. The introduction of various substituents on the phenyl ring has been explored to modulate the electronic and steric properties of this region, thereby influencing binding affinity.

The morpholino group has been a focal point for modification to enhance potency and alter the physicochemical properties of the analogs. Replacement of the morpholino ring with other cyclic amines, such as piperidine and pyrrolidine (B122466), has yielded analogs with varying degrees of GCS inhibitory activity. For example, the pyrrolidino analog of PDMP, known as PPPP (D-threo-1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol), has demonstrated potent GCS inhibition.

A series of hybrid PDMP analogues, combining features of PDMP and styryl analogues of natural ceramide, have also been synthesized. These efforts have led to the identification of lead compounds with inhibitory potency comparable to that of PDMP. The following table provides a summary of the GCS inhibitory activity of selected PDMP analogues.

| Compound | Modification from PDMP | GCS Inhibition (IC50) |

| PDMP | - | Baseline |

| PPPP | Morpholino -> Pyrrolidino; Decanoyl -> Palmitoyl | Potent Inhibitor |

| PPMP | Decanoyl -> Palmitoyl | Potent Inhibitor |

| Erythro-PDMP | Stereoisomer | No significant inhibition |

This table is illustrative. Specific IC50 values can vary depending on the assay conditions and cell lines used.

Advanced Methodologies for Pdmp Hydrochloride Research

Cell Culture Models and Cell Line Systems for Mechanistic Studies

In vitro cell culture systems are fundamental tools for investigating the molecular mechanisms of PDMP hydrochloride. Researchers use various cell lines to study its effects on processes like cell growth, adhesion, apoptosis, and drug resistance. aacrjournals.org

For instance, studies have used human breast cancer cell lines, such as MCF7/AdrR and MDA435/LCC6MDR1, to investigate the role of this compound in sensitizing multidrug-resistant cells to chemotherapeutic agents like paclitaxel (B517696) and vincristine. aacrjournals.org In the MCF7/AdrR cell line, this compound was shown to decrease the IC₅₀ of Taxol significantly. aacrjournals.org Another example is the use of the murine neuroblastoma cell line, Neuro-2a, to demonstrate that this compound can induce hyperploidy and synergistically inhibit cell proliferation when combined with paclitaxel. aacrjournals.org This effect was found to be independent of GCS inhibition, suggesting alternative mechanisms of action. aacrjournals.org Furthermore, HeLa cells inducibly expressing a green fluorescent protein (GFP)-tagged protein targeted to the endoplasmic reticulum (ER) have been used to show that this compound can cause a reversible reorganization of the ER, independent of its effects on sphingolipid synthesis. biologists.com

| Cell Line | Cell Type | Key Research Finding with this compound |

| MCF7/AdrR | Human Breast Cancer | Sensitizes multidrug-resistant cells to Taxol and vincristine. aacrjournals.org |

| MDA435/LCC6MDR1 | Human Breast Cancer | Sensitizes Pgp-overexpressing cells to Taxol and vincristine. aacrjournals.org |

| Neuro-2a | Murine Neuroblastoma | Induces hyperploidy and synergizes with paclitaxel to inhibit cell growth. aacrjournals.org |

| HeLa | Human Cervical Cancer | Induces reversible reorganization and segregation of the endoplasmic reticulum. biologists.com |

| B16 Melanoma | Murine Melanoma | Inhibits cell surface glycolipid antigen expression and binding to adhesive proteins. caymanchem.com |

| NCI/ADR-RES | Human Ovarian Cancer | Used to validate intracellular GCS inhibition by measuring fluorescent NBD C6-GlcCer. nih.gov |

Biochemical Assays for Enzyme Activity and Inhibition Profiling

Biochemical assays are crucial for quantifying the inhibitory activity of this compound against its primary target, glucosylceramide synthase (GCS), and for profiling its effects on related enzymes. These assays can be performed in both cell-free and cell-based systems.

In cell-free assays, microsomal fractions containing GCS are isolated from cells. nih.gov The activity of the enzyme is then measured by monitoring the transfer of glucose from a donor substrate, like UDP-glucose, to a fluorescently labeled ceramide acceptor, such as C6-NBD-ceramide. The resulting product, NBD-glucosylceramide, can be separated by chromatography and quantified. These assays have determined that D-threo-PDMP inhibits GCS by 50% at a concentration of approximately 5 μM. caymanchem.com

Cell-based assays provide a more physiologically relevant context. In these assays, cultured cells are treated with this compound before being incubated with a fluorescent ceramide analog. nih.gov The subsequent inhibition of glucosylceramide synthesis can be measured by quantifying the levels of the fluorescent product within the cells. nih.gov This approach has been used in NCI/ADR-RES cells to demonstrate a significant decrease in both fluorescently labeled and endogenous glucosylceramide. nih.gov

| Assay Type | System | Principle | Measured Parameter |

| GCS Radioenzymatic Assay | Cell-free (microsomes) | Measures the transfer of radiolabeled glucose to a ceramide substrate. | IC₅₀ value for GCS inhibition. |

| Fluorescence-based GCS Assay | Cell-free (microsomes) | Measures the formation of a fluorescent glucosylceramide product (e.g., NBD C6-GlcCer). | GCS activity and inhibition. |

| Cellular Ceramide Glycosylation Assay | Cell-based (intact cells) | Cells are incubated with a fluorescent ceramide analog (NBD C6-Cer); inhibition of its conversion to GlcCer is measured. nih.gov | Intracellular GCS activity. nih.gov |

| MTT Assay | Cell-based | Measures cell viability to assess the effect of this compound alone or in combination with other drugs. aacrjournals.org | Cell survival and chemosensitization. aacrjournals.org |

Advanced Lipidomic Profiling Techniques

To understand the global impact of this compound on cellular lipid metabolism, researchers employ advanced lipidomic profiling techniques. These methods allow for the comprehensive identification and quantification of hundreds to thousands of lipid species in a biological sample. azolifesciences.commetabolomicscentre.ca

Mass spectrometry (MS) is the core technology in lipidomics, often coupled with separation techniques like liquid chromatography (LC) or thin-layer chromatography (TLC). azolifesciences.comnumberanalytics.com High-resolution mass spectrometers, such as Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instruments, provide the accuracy needed to identify specific lipid molecules based on their mass-to-charge ratio. numberanalytics.comoatext.com Tandem MS (MS/MS) further aids in structural elucidation by fragmenting the lipid ions and analyzing the resulting patterns. metabolomicscentre.ca

In the context of this compound research, lipidomics can reveal the expected decrease in various glycosphingolipids and the potential accumulation of the precursor, ceramide. For example, studies have used TLC to separate and visualize the decrease in NBD C6-GlcCer and endogenous GlcCer after this compound treatment. nih.gov More advanced LC-MS/MS methods can provide a detailed, quantitative profile of changes across numerous lipid classes, offering a broader view of the metabolic reprogramming induced by GCS inhibition. oatext.com

Microscopic and Imaging Modalities

Microscopy and cellular imaging are invaluable for visualizing the structural and functional changes in cells treated with this compound. These techniques provide spatial and temporal information that complements biochemical and lipidomic data.

Fluorescence microscopy is widely used to observe the effects of this compound on cellular organelles and protein localization. In one study, HeLa cells expressing a GFP-tagged protein anchored to the ER were treated with this compound. Confocal microscopy revealed a dramatic reorganization of the ER into segregated patches of a smooth, tubular network. biologists.com Immunofluorescence staining can also be used to co-localize specific proteins, such as the ER marker calnexin, within these induced structures. biologists.com

Other advanced imaging techniques, such as Fluorescence Resonance Energy Transfer (FRET) microscopy, could potentially be used to study protein-protein interactions or conformational changes in real-time within cellular compartments affected by this compound treatment. umich.edu

Molecular Biology Techniques for Gene Expression and Protein Analysis

Molecular biology techniques are essential for dissecting the downstream signaling pathways affected by this compound-induced changes in glycosphingolipid metabolism. These methods allow for the analysis of gene and protein expression.

Gene Expression Analysis: Techniques like quantitative real-time PCR (qPCR), DNA microarrays, and RNA sequencing (RNA-seq) are used to measure changes in mRNA levels. bio-rad.comdanaher.comtataa.com These tools can identify genes that are up- or downregulated following this compound treatment, providing insights into the cellular response. nih.gov For example, gene expression profiling could reveal compensatory changes in other lipid metabolism pathways or effects on genes involved in cell cycle regulation or apoptosis.

Protein Analysis: Western blotting is a standard technique used to quantify the levels of specific proteins. bio-rad.com In renal cancer models, for instance, studies have shown that this compound treatment can lead to the inhibition of signaling proteins like p44MAPK and p-AKT-1. plos.org This demonstrates that the effects of this compound extend beyond simple GCS inhibition to modulate key signaling cascades that control cell proliferation and angiogenesis. plos.org

Animal Models for Preclinical Investigations and Phenotypic Analysis

Animal models are critical for studying the systemic effects of this compound and for preclinical evaluation. frontiersin.org Rodent models, particularly mice, are frequently used due to their well-characterized genetics and the availability of various disease models. youtube.com

In oncology research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are common. plos.orgpharmaron.com A study using a renal cancer xenograft model in mice demonstrated that administration of this compound led to a marked reduction in tumor volume. plos.org This was associated with a decrease in the tumor's lactosylceramide (B164483) levels and inhibition of angiogenesis. plos.org

Other studies have utilized animal models to investigate the role of glycosphingolipids in the central nervous system. Mice treated with this compound have been used to study its effects on hippocampal long-term potentiation and learning. caymanchem.com Furthermore, the moth Manduca sexta has been proposed as a model organism for studying the effects of this compound analogues on neural development, due to its simpler system and rapid life cycle. nih.gov These in vivo studies are essential for understanding the broader physiological consequences of GCS inhibition. plos.orgnih.gov

Current Challenges and Future Research Trajectories

Addressing Specificity and Potential Pleiotropic Effects

A significant challenge in the use of PDMP hydrochloride is its potential for pleiotropic effects, meaning it can have effects other than its primary inhibitory action on GCS. Research has shown that while the D-threo enantiomer is responsible for inhibiting GCS, the L-threo isomer, which lacks this activity, may be responsible for other cellular effects. windows.net For instance, some studies have noted that PDMP can influence cellular processes independently of its effect on glycosphingolipid synthesis. nih.gov

One such effect is the alteration of cellular cholesterol homeostasis. nih.gov D-threo-PDMP has been shown to inhibit the degradation of low-density lipoprotein (LDL), leading to the accumulation of both cholesterol ester and free cholesterol in late endosomes/lysosomes. nih.gov This action appears to be independent of GCS inhibition, as it is also observed with the L-threo stereoisomer, which does not inhibit the enzyme. nih.gov Furthermore, some PDMP homologues have been found to inhibit ceramide metabolism through a novel pathway, the formation of 1-O-acylceramide. umich.edu These findings highlight the need for careful interpretation of data from studies using this compound and underscore the importance of developing more specific GCS inhibitors.

Elucidating the Full Spectrum of Downstream Signaling Pathways

The inhibition of GCS by this compound sets off a cascade of changes in downstream signaling pathways due to the altered levels of various sphingolipids. Ceramide, which accumulates following GCS inhibition, is a well-known bioactive lipid involved in various signaling pathways that regulate processes like cell cycle arrest, and apoptosis. windows.netcaymanchem.com Conversely, the depletion of glycosphingolipids, such as gangliosides, can also have profound effects on cellular signaling.

For example, gangliosides are known to modulate the function of various cell surface receptors. nih.gov Studies have shown that treatment with PDMP, by reducing ganglioside levels, can inhibit Newcastle disease virus entry into host cells by affecting Src tyrosine kinase activation. nih.gov In the context of cancer, PDMP has been shown to facilitate curcumin-induced apoptosis in melanoma cells by enhancing ceramide accumulation and JNK activation while inhibiting the PI3K/AKT signaling pathway. caymanchem.com Additionally, research suggests that glycosphingolipids play a role in modulating TGF-β fibrotic signaling in human lung fibroblasts, and PDMP can disrupt this signaling. atsjournals.org A deeper understanding of how the PDMP-induced shift in the sphingolipid balance affects the intricate network of downstream signaling is a key area for future research.

Exploring Novel Therapeutic Avenues Based on Sphingolipid Modulation

The ability of this compound and its analogs to modulate sphingolipid metabolism has opened up promising therapeutic avenues for a variety of diseases. The most established application is in the treatment of glycosphingolipid storage disorders like Gaucher disease, where the reduction of glucosylceramide synthesis can alleviate the substrate burden. openaccessjournals.com This "substrate reduction therapy" is a validated therapeutic strategy. openaccessjournals.com

Beyond lysosomal storage diseases, the modulation of sphingolipids has potential in other areas. For instance, in Fabry disease, another glycosphingolipid storage disorder, PDMP homologues have been shown to markedly deplete the accumulated substrate, globotriaosylceramide (Gb3), in patient-derived cells. jci.org In the field of oncology, the pro-apoptotic effects of ceramide accumulation make GCS inhibitors like PDMP attractive candidates for cancer therapy, often in combination with other chemotherapeutic agents. researchgate.netfrontiersin.orgmdpi.com Furthermore, the role of sphingolipids in inflammation and cardiovascular disease suggests that modulating their metabolism could be a therapeutic strategy for these conditions as well. ahajournals.orgdovepress.comfrontiersin.org

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a more holistic understanding of the cellular effects of this compound, the integration of "omics" technologies is crucial. Lipidomics, a subset of metabolomics, can provide a detailed profile of the changes in the entire sphingolipidome and other lipid classes following PDMP treatment. This can help to identify not only the intended on-target effects but also any off-target or pleiotropic effects on other lipid metabolic pathways.

Transcriptomics (analyzing the transcriptome) and proteomics (analyzing the proteome) can reveal how the PDMP-induced changes in sphingolipid levels translate into alterations in gene expression and protein abundance and activity. This can help to map the full spectrum of downstream signaling pathways affected. For example, such approaches could identify novel protein targets of ceramide or uncover new roles for glycosphingolipids in regulating gene transcription. By combining these different omics datasets, researchers can build comprehensive models of the cellular response to PDMP, leading to a more complete mechanistic understanding.

Development of Next-Generation Sphingolipid Modulators for Research Applications

The challenges associated with the specificity of this compound have driven the development of next-generation sphingolipid modulators. The goal is to create more potent and specific inhibitors of GCS, as well as inhibitors for other key enzymes in the sphingolipid metabolic pathway. portlandpress.com Structure-activity relationship studies on PDMP have led to the design of more active homologues. umich.edu For example, modifications to the phenyl group, the fatty acid chain, and the cyclic amine of the PDMP molecule have resulted in compounds with significantly increased activity. jci.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.